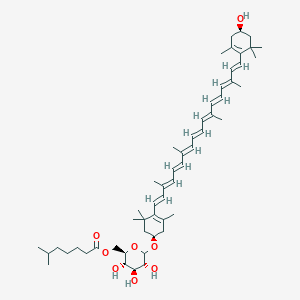
2-Amino-5-hydroxyhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-hydroxyhexanoic acid is a natural product found in Crotalaria juncea with data available.
Aplicaciones Científicas De Investigación
Antidyslipidemic and Antioxidant Activity
2-Amino-5-hydroxyhexanoic acid, isolated from the seeds of Crotalaria juncea, exhibits notable lipid-lowering and antioxidant activities. This compound shows potential in pharmaceutical applications for managing dyslipidemia and oxidative stress (Prasad et al., 2013).
Role in Chemical Synthesis and Industry
6-Aminohexanoic acid, a structurally related compound, is significant in chemical synthesis, particularly in modified peptides and polyamide synthetic fibers (nylon) industries. It serves as a linker in various biologically active structures, highlighting its versatility in different scientific applications (Markowska et al., 2021).
Enzymatic Synthesis Applications
Enzymatic methods have been explored for synthesizing related amino acids, like L-6-Hydroxynorleucine, which is used for synthesizing vasopeptidase inhibitors. Such methodologies demonstrate the utility of these amino acids in producing medically relevant compounds (Hanson et al., 1999).
Biocompatible Polyesters Synthesis
New polymers synthesized from α-hydroxy acids derived from natural amino acids, combined with 6-hydroxyhexanoic acid, show promise as biocompatible materials for medical applications. This demonstrates the applicability of such compounds in creating new materials with potential medical use (Cohen-Arazi et al., 2010).
Potential in Tetrapyrrole Biosynthesis Inhibition
Compounds like 4-Amino-5-hexynoic acid show significant inhibitory effects on phytochrome and chlorophyll synthesis in plants, suggesting potential agricultural applications in controlling plant growth and development (Elich & Lagarias, 1988).
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
2-amino-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(8)2-3-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10) |
Clave InChI |
CQUIPUAMBATVOP-UHFFFAOYSA-N |
SMILES |
CC(CCC(C(=O)O)N)O |
SMILES canónico |
CC(CCC(C(=O)O)N)O |
Sinónimos |
2-amino-5-hydroxyhexanoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Technetium-99;2,2,5,5-tetramethyl-4-[2-[(2,2,5,5-tetramethyl-4-oxidofuran-3-yl)methylideneamino]ethyliminomethyl]furan-3-olate;tris(3-methoxypropyl)phosphane;chloride](/img/structure/B1261991.png)
![4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[[(3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxy-2-oxanyl]oxy]-3-[[(3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1261992.png)
![(10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1261995.png)









